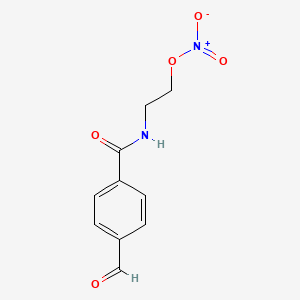

2-(4-Formylbenzamido)ethyl nitrate

Descripción general

Descripción

2-(4-Formylbenzamido)ethyl nitrate is a multifaceted biomedical compound . This compound has shown remarkable ability to prevent the proliferation of specific malignant cells and has been widely recognized for its anti-tumor properties . In addition, its potent antibacterial efficacy against specific bacterial strains has attracted widespread scientific interest .

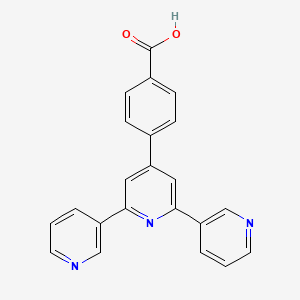

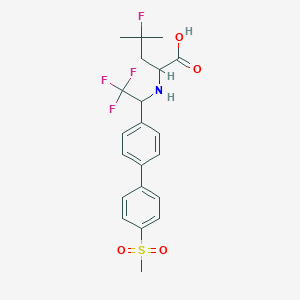

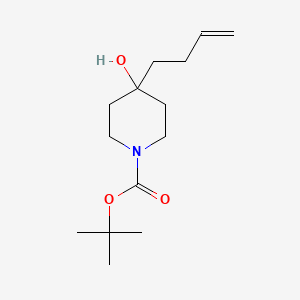

Molecular Structure Analysis

The molecular formula of 2-(4-Formylbenzamido)ethyl nitrate is C10H10N2O5 . The InChI is InChI=1S/C10H10N2O5/c13-7-8-1-3-9 (4-2-8)10 (14)11-5-6-17-12 (15)16/h1-4,7H,5-6H2, (H,11,14) . The Canonical SMILES is C1=CC (=CC=C1C=O)C (=O)NCCO [N+] (=O) [O-] .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Formylbenzamido)ethyl nitrate include a molecular weight of 238.19 . It appears as a solid powder . .Aplicaciones Científicas De Investigación

Energetic Materials

“2-(4-Formylbenzamido)ethyl nitrate” is an aliphatic nitrate ester, which are widely used energetic ingredients in single-, double-, and triple-base propellants . These nitrate esters are unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

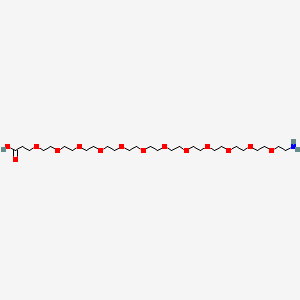

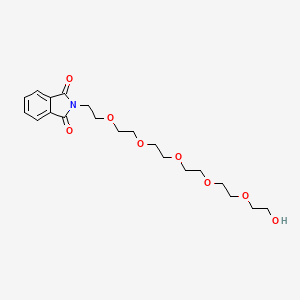

Antibody-Drug Conjugation

This compound is used as a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the “2-(4-Formylbenzamido)ethyl nitrate” linker is used to attach the drug to the antibody, which then carries the drug to the cancer cells.

Drug Development

“2-(4-Formylbenzamido)ethyl nitrate” exhibits diverse properties, making it valuable for various applications such as drug development. Its unique chemical structure can be utilized to design and synthesize new drugs with potential therapeutic effects.

Organic Synthesis

This compound is also used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Catalysis

“2-(4-Formylbenzamido)ethyl nitrate” can be used in catalysis. Catalysts are substances that increase the rate of chemical reactions by reducing the energy barrier of the reaction. This compound, due to its unique structure, can act as a catalyst in certain chemical reactions.

Material Science

As part of material science research, “2-(4-Formylbenzamido)ethyl nitrate” can be used in the development of new materials with unique properties . These materials can have applications in various fields like electronics, energy, healthcare, etc.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Formylbenzamido)ethyl nitrate is malignant cells . This compound has shown a remarkable ability to prevent the proliferation of specific malignant cells . It is also used as a linker with aldehyde functionality for antibody-drug-conjugation (ADC) .

Mode of Action

The compound interacts with its targets, the malignant cells, and inhibits their proliferation

Biochemical Pathways

Given its anti-proliferative effect on malignant cells , it can be inferred that it likely interferes with the cell cycle and proliferation pathways.

Result of Action

The primary result of the action of 2-(4-Formylbenzamido)ethyl nitrate is the prevention of the proliferation of specific malignant cells . It has been widely recognized for its anti-tumor properties . In addition, it has potent antibacterial efficacy against specific bacterial strains .

Propiedades

IUPAC Name |

2-[(4-formylbenzoyl)amino]ethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAJXPIXWKHNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formylbenzamido)ethyl nitrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)

![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)